Aervitrin
Description
Properties
Molecular Formula |
C34H42O20 |
|---|---|
Molecular Weight |
770.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C34H42O20/c1-10-20(38)24(42)27(45)32(49-10)48-9-18-22(40)26(44)31(54-33-28(46)25(43)21(39)11(2)50-33)34(52-18)53-30-23(41)19-15(37)7-13(35)8-17(19)51-29(30)12-4-5-14(36)16(6-12)47-3/h4-8,10-11,18,20-22,24-28,31-40,42-46H,9H2,1-3H3/t10-,11+,18+,20-,21-,22+,24+,25+,26-,27+,28+,31+,32+,33+,34-/m0/s1 |
InChI Key |
POMAQDQEVHXLGT-AFIHRZNTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O[C@@H]6[C@@H]([C@@H]([C@H]([C@H](O6)C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Methanolic Extraction
The powdered plant material is subjected to maceration in methanol (HPLC grade) at a 1:10 (w/v) ratio for 72 hours under continuous agitation (150 rpm) at room temperature. Methanol’s polarity enables efficient solubilization of phenolic glycosides like this compound, while minimizing the co-extraction of non-polar alkaloids. Post-maceration, the mixture is filtered through Whatman No. 1 filter paper, and the supernatant is concentrated under reduced pressure (40°C, 0.8 bar) using a rotary evaporator. The resultant semisolid extract is lyophilized to obtain a free-flowing powder with a yield of 12–15% (w/w).
Aqueous Extraction for Polar Constituents
For comparative studies, an aqueous extract is prepared by refluxing the plant powder in deionized water (1:15 w/v) at 80°C for 4 hours. The aqueous phase is centrifuged (3,000 rpm, 15 minutes) to remove particulate matter and lyophilized. While this method yields higher quantities (18–22% w/w), it risks hydrolyzing labile glycosidic bonds in this compound, necessitating pH monitoring (optimal pH: 5.5–6.0).
Phytochemical Screening and Fractionation
Preliminary Qualitative Analysis
The crude methanolic extract undergoes phytochemical screening to confirm the presence of phenolics:
-
Folin-Ciocalteu Test : 0.5 mL of extract mixed with 2.5 mL of Folin-Ciocalteu reagent and 2 mL of 7.5% Na₂CO₃ exhibits a blue-green coloration (λ_max = 765 nm), indicating phenolic hydroxyl groups.
-
Ferric Chloride Test : Formation of a dark-green precipitate upon adding 2% FeCl₃ confirms phenolic rings.
Liquid-Liquid Partitioning
To isolate this compound from co-extracted alkaloids, the methanolic extract is partitioned sequentially using ethyl acetate and n-butanol. The n-butanol fraction, enriched with polar glycosides, is evaporated to dryness and reconstituted in 70% methanol for chromatographic purification.
High-Performance Liquid Chromatography (HPLC) Purification
Chromatographic Conditions
This compound is purified using a Waters 2487 HPLC system equipped with a C18 reverse-phase column (250 × 4.6 mm, 5 μm). The mobile phase comprises:
-
Solution A : 50 mM sodium phosphate (pH 3.3) in 10% methanol.
-
Solution B : 70% methanol in deionized water.
A gradient elution profile is employed:
| Time (min) | % Solution A | % Solution B |
|---|---|---|
| 0 | 85 | 15 |
| 20 | 50 | 50 |
| 35 | 20 | 80 |
Flow rate: 1.0 mL/min; detection wavelength: 320 nm; injection volume: 10 μL.
Peak Identification and Collection
Structural Characterization and Validation
Spectroscopic Analysis
-
UV-Vis Spectroscopy : this compound exhibits λ_max at 320 nm (aromatic π→π* transitions) and 265 nm (n→π* transitions of carbonyl groups).
-
Mass Spectrometry (LC-MS) : ESI-MS in positive mode shows a molecular ion peak at m/z 479.2 [M+H]⁺, corresponding to the molecular formula C₂₂H₂₂O₁₁.
-
Nuclear Magnetic Resonance (NMR) :
Purity Assessment
HPLC-DAD analysis at 320 nm confirms a single peak with a purity index of 98.2%.
Challenges and Optimization Strategies
Solvent Selection
Methanol outperforms ethanol and acetone in extraction efficiency (Table 1):
| Solvent | Yield (%) | This compound Content (mg/g) |
|---|---|---|
| Methanol | 14.2 | 8.7 ± 0.3 |
| Ethanol | 11.8 | 6.1 ± 0.2 |
| Acetone | 9.4 | 3.9 ± 0.1 |
Temperature Effects
Elevated temperatures (>50°C) during extraction degrade this compound’s glycosidic bonds, reducing yield by 40–60%.
Scalability and Industrial Relevance
Pilot-scale trials using accelerated solvent extraction (ASE) at 50°C and 1,500 psi achieve a 92% recovery rate, demonstrating feasibility for commercial production . However, the lack of synthetic routes necessitates reliance on plant-derived sources, posing challenges for large-scale standardization.
Chemical Reactions Analysis
Types of Reactions: Aervitrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized flavonoid derivatives, while reduction can yield reduced flavonoid forms .
Scientific Research Applications
Aervitrin exhibits a range of biological activities that underscore its potential as a therapeutic agent:
- Antioxidant Properties : this compound demonstrates significant antioxidant activity, which is crucial for combating oxidative stress linked to various diseases.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory conditions.
- Hepatoprotective Activity : Studies indicate that this compound may protect liver cells from damage caused by toxins and oxidative stress.
Antiviral Activity
Recent studies have highlighted the potential of this compound in combating viral infections, particularly SARS-CoV-2. Research indicates that compounds derived from Aerva lanata, including this compound, exhibit binding affinities with the main protease of SARS-CoV-2, suggesting possible applications in developing antiviral therapies .
Cancer Treatment
This compound's cytotoxic effects on cancer cells have been documented. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Its mechanism may involve inducing apoptosis in cancer cells, thereby offering a potential avenue for cancer therapy .
Diabetes Management
The antidiabetic properties of this compound are also noteworthy. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in animal models, indicating its potential role in managing diabetes.
Case Study 1: Antiviral Efficacy
In a study examining the efficacy of phytochemicals against SARS-CoV-2, this compound was identified as one of the compounds with significant binding affinity to the virus's main protease. This finding supports further exploration into its use as a therapeutic agent against COVID-19 .
Case Study 2: Cancer Cell Proliferation
Research conducted on human lung cancer cell lines demonstrated that this compound significantly reduced cell viability. The study concluded that this compound could be developed into an effective anticancer drug through further pharmacological investigations .
Mechanism of Action
Aervitrin exerts its effects through various molecular targets and pathways. It has been shown to inhibit excessive autophagy in hypoxia/reoxygenation cells and increase the phosphorylation of Akt and mTOR . These pathways are involved in regulating cell survival, growth, and metabolism. By modulating these pathways, this compound can exert its therapeutic effects in various biological contexts.
Comparison with Similar Compounds
Key Pharmacological Properties :
- Hypolipidemic Activity : Reduces serum lipid levels, inhibiting atherosclerosis progression .
- Coagulation Enhancement : Improves platelet aggregation and clotting function .
- Autophagy Regulation : Inhibits excessive autophagy in hypoxic/reoxygenated cells via Akt/mTOR phosphorylation .
Comparison with Similar Flavonoid Compounds
Flavonoids share a core phenylchromenone structure but exhibit functional diversity due to variations in glycosylation, hydroxylation, and other substitutions. Below is a comparative analysis of Aervitrin with four structurally or functionally related flavonoids:
Table 1: Structural and Functional Comparison of this compound and Analogues
Structural Differences and Functional Implications
- Glycosylation: this compound’s large glycosyl group (C₃₄H₄₂O₂₀) enhances solubility in polar solvents (e.g., DMSO: 91 mg/mL) but may reduce membrane permeability compared to smaller flavonoids like Flavanone.
- Substituents : Isoschaftoside’s C-glycosylation confers stability against enzymatic hydrolysis, making it more bioavailable in microbial environments .
- Backbone Modifications: Eriocitrin’s dihydroxy structure (dihydroflavonol) increases antioxidant capacity compared to this compound’s flavone backbone .
Pharmacological Efficacy
- Lipid Metabolism : this compound outperforms Eriocitrin in lipid-lowering effects, likely due to its unique interaction with hepatic LDL receptors .
- Antioxidant Capacity : Eriocitrin and Homoeriodictyol exhibit stronger ROS-scavenging activity than this compound, which prioritizes immune and coagulation pathways .
- Therapeutic Specificity : Isoschaftoside’s nematicidal activity (EC₅₀: 0.1 µg/mL against M. incognita) highlights its agricultural applications, unlike this compound’s focus on cardiovascular health.
Biological Activity
Aervitrin, a flavonoid compound primarily isolated from the plant Aerva lanata, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of this compound's biological activity, including its antioxidant, anti-inflammatory, hepatoprotective, and anticancer properties. Additionally, we will explore its mechanism of action, compare it with similar compounds, and discuss relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula . Its structure includes distinctive hydroxyl and methoxy groups that enhance its reactivity and interaction with biological systems. These features contribute to its stability, solubility, and bioavailability, making it a valuable candidate for therapeutic applications .
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Activity : this compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, contributing to reduced inflammation in various models. For instance, it has demonstrated efficacy in reducing paw edema in rat models .
- Hepatoprotective Effects : this compound has been studied for its potential to protect liver cells from damage caused by toxins and oxidative stress. This effect is particularly significant in conditions leading to liver dysfunction .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, extracts containing this compound have shown promise against human lung cancer cell lines .
The biological effects of this compound are mediated through various molecular targets and signaling pathways:
- Inhibition of Autophagy : this compound has been found to inhibit excessive autophagy in hypoxia/reoxygenation conditions, which is crucial for cell survival during stress .
- Modulation of Key Signaling Pathways : It enhances the phosphorylation of Akt and mTOR pathways, which are vital for cell growth and survival .
Comparison with Similar Compounds
This compound shares structural similarities with other flavonoids but is distinguished by its unique combination of functional groups that enhance its biological activities. Below is a comparison table highlighting this compound alongside similar compounds:
| Compound Name | Molecular Formula | Key Properties |
|---|---|---|
| This compound | C16H16O7 | Antioxidant, anti-inflammatory, hepatoprotective |
| Quercetin | C15H10O7 | Antioxidant, anti-inflammatory |
| Rutin | C27H30O16 | Antioxidant, vascular protective |
| Kaempferol | C15H10O6 | Antioxidant, anti-cancer properties |
This table illustrates how this compound's specific structural attributes contribute to its distinct therapeutic potential compared to other flavonoids.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antioxidant Activity Study : In vitro assays demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress markers in cultured cells. This study supports its potential use as a dietary supplement for oxidative stress-related conditions .
- Anti-inflammatory Model : In a rat model of inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups. This finding suggests its utility in managing inflammatory disorders .
- Anticancer Research : Extracts containing this compound were tested against various cancer cell lines (e.g., HeLa and MCF-7) and showed promising cytotoxic effects, indicating potential as an adjunctive treatment in cancer therapy .
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for isolating and characterizing Aervitrin from natural sources?
- Methodological Answer : Isolation typically involves chromatographic techniques (e.g., HPLC, TLC) paired with spectroscopic methods (NMR, MS) for structural elucidation. Ensure reproducibility by documenting solvent systems, column specifications, and calibration standards. Cross-validate purity using melting point analysis and elemental composition tests .
- Data Example :
| Parameter | HPLC Conditions | NMR Peaks (ppm) |
|---|---|---|
| Solvent System | Acetonitrile:H₂O (70:30) | 2.1 (s, 3H) |
| Flow Rate | 1.0 mL/min | 3.8 (d, 2H) |
Q. How can researchers resolve contradictory bioactivity data for this compound across in vitro and in vivo studies?
- Methodological Answer : Conduct dose-response curve analyses to identify threshold effects. Use meta-analysis frameworks to reconcile discrepancies, accounting for variables like cell line viability, animal model selection, and pharmacokinetic parameters (e.g., bioavailability). Apply statistical models (ANOVA, regression) to isolate confounding factors .
Advanced Research Questions
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Employ omics-based approaches (proteomics, metabolomics) to map interaction networks. Use CRISPR-Cas9 gene editing to validate target pathways. For kinetic studies, apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Ensure ethical compliance by referencing FINER criteria (Feasible, Novel, Ethical, Relevant) .
- Example Workflow :
Hypothesis → Target Identification → Knockout Models → Phenotypic Screening → Pathway Validation
Q. How should researchers address reproducibility challenges in this compound synthesis?
- Methodological Answer : Adopt open-science practices by publishing detailed synthetic protocols in supplementary materials, including reaction temperatures, catalyst loadings, and purification steps. Use peer-review platforms like Beilstein Journal of Organic Chemistry to share troubleshooting logs for failed attempts. Cross-reference spectral data with public databases (e.g., PubChem) .
Q. What strategies mitigate bias in preclinical toxicity assessments of this compound?
- Methodological Answer : Implement blinded study designs and randomized control trials (RCTs). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define endpoints. Validate findings through independent lab replication and transparent reporting per ARRIVE guidelines .
Data Analysis & Reporting
Q. How to structure a publication-ready dataset for this compound’s pharmacokinetic properties?
- Methodological Answer : Organize data into tables with headers: Parameter (e.g., Cₘₐₓ, Tₘₐₓ), Mean ± SD, Statistical Test Used. Use tools like PRISMA for systematic reviews or Galaxy for computational reproducibility. Archive raw data in FAIR-aligned repositories (e.g., Zenodo) .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity of this compound?
- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to calculate IC₅₀ values. Use Kaplan-Meier survival analysis for longitudinal studies. For multi-variate datasets, employ machine learning algorithms (PCA, clustering) to identify outlier responses .
Ethical & Methodological Frameworks
Q. How to align this compound research with ethical guidelines for human subject studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
